10-azidodecyl 2-methylprop-2-enoate
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Overview
Description
10-Azidodecyl 2-methylprop-2-enoate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a decyl chain, which is further connected to a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-azidodecyl 2-methylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of 10-bromodecyl 2-methylprop-2-enoate through the esterification of 10-bromodecanol with methacrylic acid. The resulting bromide is then subjected to nucleophilic substitution with sodium azide (NaN₃) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
10-Azidodecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 10-substituted decyl 2-methylprop-2-enoates.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 10-aminodecyl 2-methylprop-2-enoate.
Scientific Research Applications
10-Azidodecyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 10-azidodecyl 2-methylprop-2-enoate is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property is exploited in click chemistry for the selective modification of biomolecules. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
10-Bromodecyl 2-methylprop-2-enoate: A precursor in the synthesis of 10-azidodecyl 2-methylprop-2-enoate.
10-Iododecyl 2-methylprop-2-enoate: Another halogenated derivative used in similar synthetic applications.
10-Aminodecyl 2-methylprop-2-enoate: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials. Its ability to undergo click chemistry reactions with high efficiency and selectivity sets it apart from other similar compounds.
Properties
IUPAC Name |
10-azidodecyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-13(2)14(18)19-12-10-8-6-4-3-5-7-9-11-16-17-15/h1,3-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVSQUJHSXXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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